Formamidine Thiocyanate

Description

Historical Context and Emergence in Chemical Science

Formamidine (B1211174) thiocyanate (B1210189), also known by names such as N-Formimidamidothiourea, was first synthesized in 1971 by W. Schnell and H. Fuchs. smolecule.com The synthesis is typically achieved through the reaction of formamide (B127407) with ammonium (B1175870) thiocyanate, often in the presence of an acid catalyst. smolecule.com

In its early history, the compound was primarily recognized for its potential as a versatile building block in chemical synthesis. smolecule.com Its inherent reactivity makes it suitable for use as a reagent in various organic reactions, including the synthesis of novel molecules and as a chelating agent for metal ions. smolecule.com This foundational role positioned it as a compound of interest for further exploration in different scientific fields.

Significance in Contemporary Chemical Research and Advanced Applications

The contemporary significance of formamidine thiocyanate is most prominently demonstrated in the field of advanced materials, specifically in the development of perovskite optoelectronics. greatcellsolarmaterials.com It is widely used as an additive or dopant in the fabrication of perovskite solar cells (PSCs) and, more recently, perovskite light-emitting diodes (PeLEDs). dyenamo.seresearchgate.net

In Perovskite Solar Cells:

Research has extensively shown that the introduction of this compound (FASCN) or related thiocyanate compounds into perovskite formulations, particularly those based on formamidinium lead triiodide (FAPbI3), yields significant benefits. greatcellsolarmaterials.comrsc.org Key research findings include:

Enhanced Stability: The addition of thiocyanate-containing compounds improves the stability of perovskite films. dyenamo.se For instance, the use of ammonium thiocyanate enhances moisture stability in FAPbI3-based solar cells, allowing them to perform better under ambient conditions. rsc.org In quasi-two-dimensional tin-based perovskites, FASCN additives help prevent oxidation and enable the solar cell to retain over 90% of its initial efficiency after 1000 hours in a nitrogen atmosphere. rsc.org

Improved Film Quality and Crystallinity: Thiocyanate additives promote the formation of the desired black-phase α-FAPbI3, which is crucial for photovoltaic performance, while suppressing the undesirable yellow δ-phase. rsc.orgresearchgate.net The use of additives like lead thiocyanate [Pb(SCN)2] can enlarge the grain size of perovskite thin films, which is a critical factor for increasing carrier lifetimes. nih.gov

Defect Passivation: The thiocyanate ion (SCN⁻) can passivate defects within the perovskite crystal structure, such as at grain boundaries, leading to reduced non-radiative recombination and improved device performance. nih.gov Research using 1-butyl-3-methylimidazolium thiocyanate (BMIMSCN) as an additive resulted in a significant reduction in defects, which contributed to an increase in the photoelectric conversion efficiency from 18.90% to 22.33%. nju.edu.cn

Enhanced Efficiency: The culmination of these improvements leads to higher power conversion efficiencies (PCEs). In one study, adding a small amount of lead thiocyanate to formamidinium-cesium lead triiodide PSCs increased the average PCE from 16.18% to 18.16%. nih.gov Another study using ammonium thiocyanate in FAPbI3 films reported a PCE of 11.44%. rsc.org

In Perovskite Light-Emitting Diodes (PeLEDs):

The utility of this compound extends to tin-based PeLEDs, which are being explored as non-toxic alternatives to lead-based devices. acs.org The inherent instability of tin(II) (Sn²⁺) ions, which are prone to oxidation and disproportionation, is a major challenge. acs.orgkaust.edu.sa Research has shown that introducing this compound into the perovskite precursor acts as a "thermal-sacrificial agent," alleviating this decomposition. acs.org This approach led to the creation of efficient PeLEDs with a maximum external quantum efficiency (EQE) of 5.3%. acs.org Similarly, using this compound to modify the hole transport layer in tin-based NIR-LEDs improved the film quality and, in conjunction with guanidine (B92328) thiocyanate, suppressed oxidation, resulting in a device with a 5.1% EQE. researchgate.netresearchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₅N₃S | greatcellsolarmaterials.com |

| Molecular Weight | 103.14 g/mol | dyenamo.se |

| CAS Number | 1821033-48-0 | greatcellsolarmaterials.comdyenamo.se |

| Appearance | White to off-white crystalline powder | smolecule.comgreatcellsolarmaterials.com |

| Melting Point | 157-160°C | smolecule.com |

Table 2: Selected Research Findings on Thiocyanate Additives in Perovskite Devices

| Thiocyanate Compound | Perovskite System | Key Findings | Resulting Performance | Reference |

|---|---|---|---|---|

| Ammonium Thiocyanate (NH₄SCN) | Formamidinium Lead Triiodide (FAPbI₃) | Promoted α-phase formation, suppressed δ-phase, enhanced moisture stability. | PCE of 11.44% | rsc.orgresearchgate.net |

| Lead (II) Thiocyanate [Pb(SCN)₂] | Formamidinium Cesium Lead Triiodide ((FA₁₋ₓCsₓ)PbI₃) | Enlarged grain size, increased carrier lifetimes, improved open-circuit voltage. | Average PCE increased from 16.18% to 18.16%. Champion cell at 19.57%. | nih.gov |

| This compound (FASCN) | Quasi-2D Tin-Based Perovskite | Prevented oxidation, increased grain size and crystallinity, enhanced stability. | PCE of 8.17%. Retained >90% initial efficiency after 1000h. | rsc.org |

| This compound (FASCN) | Tin-Based Perovskite (for PeLEDs) | Acted as a thermal-sacrificial agent, alleviating disproportionation decomposition of Sn²⁺. | Maximum EQE of 5.3% | acs.org |

| 1-butyl-3-methylimidazolium thiocyanate (BMIMSCN) | Ternary Cation (CsFAMA) Perovskite | Reduced surficial and interfacial defects, enhanced fluorescence lifetime. | PCE increased from 18.90% to 22.33%. | nju.edu.cn |

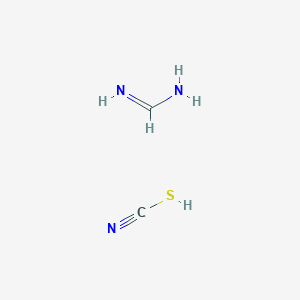

Structure

2D Structure

Properties

IUPAC Name |

methanimidamide;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.CHNS/c2*2-1-3/h1H,(H3,2,3);3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZHLAHNTZZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821033-48-0 | |

| Record name | formamidinium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Formamidine Thiocyanate

Established Synthetic Routes for Formamidine (B1211174) Thiocyanate (B1210189)

The creation of formamidine thiocyanate can be achieved through several established methods, each with its own set of precursors and reaction environments. These routes primarily involve direct chemical reactions, solvent-facilitated processes, and specialized deposition techniques for thin-film applications.

Direct Reaction Approaches from Precursor Molecules

One of the foundational methods for synthesizing formamidine salts involves the reaction of a suitable formamidine precursor with a thiocyanate source. A common strategy is the salt metathesis reaction, where a more readily available formamidine salt, such as formamidine acetate or formamidine hydrochloride, is reacted with a thiocyanate salt, like potassium thiocyanate or ammonium (B1175870) thiocyanate.

For instance, formamidinium iodide has been synthesized by reacting formamidinium acetate with hydroiodic acid. mdpi.com This suggests a similar pathway for this compound, where formamidine acetate could be treated with thiocyanic acid or a salt thereof. The driving force for this reaction is often the precipitation of a less soluble inorganic salt, leaving the desired this compound in solution, from which it can be isolated.

Another historical approach to forming the formamidine cation is through the desulfurization of thiourea in the presence of a suitable reagent. orgsyn.org While this method directly yields the formamidine moiety, subsequent reaction with a thiocyanate source would be necessary to obtain the final product.

A plausible direct synthesis could involve the reaction of formamidine acetate with ammonium thiocyanate. The reaction progress and yield would be dependent on factors such as stoichiometry, temperature, and the removal of byproducts.

| Precursor 1 | Precursor 2 | Potential Byproduct |

|---|---|---|

| Formamidine Acetate | Ammonium Thiocyanate | Ammonium Acetate |

| Formamidine Hydrochloride | Potassium Thiocyanate | Potassium Chloride |

| Thiourea (followed by desulfurization) | Thiocyanic Acid | Varies with desulfurization agent |

Solvent-Assisted Synthetic Strategies

Solvents play a crucial role not only as a medium for reaction but also in directing the crystallization and morphology of the final product, which is particularly critical in the fabrication of perovskite thin films. In the context of this compound synthesis for such applications, the choice of solvent is paramount.

The introduction of a thiocyanate source into a precursor solution containing formamidinium iodide (FAI) and lead iodide (PbI2) is a common strategy in the one-step solution processing of formamidinium-based perovskite solar cells. researchgate.net While this is an in-situ application rather than a direct synthesis of pure this compound, it highlights the compatibility and role of solvents like N,N-dimethylformamide (DMF) in facilitating the interaction between the formamidine cation and the thiocyanate anion. The thiocyanate anion has been shown to influence the nucleation and growth of the perovskite crystals. researchgate.net

Furthermore, the synthesis of thiocyanated organic compounds can be solvent-controlled. For example, the reaction of enaminones with potassium thiocyanate and N-bromosuccinimide can lead to different products depending on the solvent used. mdpi.comepfl.ch This principle could be extended to the synthesis of this compound, where the solvent could influence the reaction pathway and the purity of the resulting product. The solubility of the reactants and the final product in different organic solvents would be a key factor in designing a successful solvent-assisted synthesis.

Vapor Deposition Techniques for this compound Integration

Vapor deposition techniques are pivotal in the fabrication of high-quality thin films for electronic devices. While not a conventional method for the bulk synthesis of chemical compounds, vapor-based processes can be utilized for the direct integration of this compound into material structures like perovskites.

Vapor-assisted deposition has been successfully employed to create efficient and stable perovskite solar cells where formamidinium thiocyanate is used as an additive. greatcellsolarmaterials.com In a typical vapor-assisted solution process, a film of a precursor (e.g., lead thiocyanate) is exposed to the vapor of another precursor (e.g., formamidinium iodide) at elevated temperatures. espublisher.com This can lead to the in-situ formation and incorporation of this compound into the perovskite lattice.

Research has also shown that formamidinium salts can be deposited via vapor transport. However, formamidinium cations can decompose in the vapor phase. The use of ammonia as a carrier gas has been demonstrated to reverse this decomposition, enabling the successful deposition of formamidinium salts. epfl.ch This technique could potentially be adapted for the co-deposition of formamidine and thiocyanate precursors to form this compound directly on a substrate.

Catalytic Approaches in this compound Synthesis and Related Compounds

Catalysis offers a powerful tool to enhance the efficiency, selectivity, and mildness of chemical transformations. In the synthesis of this compound and its derivatives, both acid and metal catalysts have shown utility.

Acid-Catalyzed Reactions

Acid catalysis is frequently employed in the synthesis of amidines. For instance, the synthesis of formamidine acetate can be achieved by reacting triethyl orthoformate with glacial acetic acid, followed by the introduction of ammonia. orgsyn.org This reaction proceeds through an acid-catalyzed mechanism.

In the context of thiocyanate chemistry, Lewis and Brønsted acids have been used to catalyze thiocyanation reactions. researchgate.net An acid catalyst could potentially facilitate the reaction between a formamidine precursor and a thiocyanate source by activating one of the reactants. For example, a Lewis acid could coordinate to the nitrogen atom of a formamide (B127407), making the carbon atom more electrophilic and susceptible to attack by the thiocyanate anion.

Metal-Catalyzed Formamidine Derivative Synthesis

Transition metal catalysis has emerged as a versatile tool for the synthesis of a wide array of organic compounds, including formamidine derivatives. While specific examples of metal-catalyzed synthesis of this compound are not abundant in the literature, the synthesis of N-arylformamidines and other amidine derivatives using metal catalysts provides a strong precedent.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds. These methods have been applied to the N-arylation of amidines and guanidines. researchgate.net For instance, a palladium catalyst could potentially be used to couple an aryl halide with formamidine in the presence of a thiocyanate source, although this would result in a substituted this compound.

Furthermore, metal nanoparticles have been utilized as catalysts in various organic transformations. nih.gov For example, nitrogen-doped magnetic nanocomposites supporting palladium nanoparticles have been used for C-C bond formation. semanticscholar.org Such catalytic systems could be explored for the synthesis of formamidine derivatives under mild conditions. The development of metal-catalyzed routes to this compound remains an area with potential for future research, offering the promise of more efficient and selective synthetic methods.

| Compound Name |

|---|

| This compound |

| Formamidinium Iodide |

| Formamidine Acetate |

| Formamidine Hydrochloride |

| Potassium Thiocyanate |

| Ammonium Thiocyanate |

| Thiocyanic Acid |

| Thiourea |

| N,N-dimethylformamide |

| Lead Iodide |

| Enaminones |

| N-bromosuccinimide |

| Lead Thiocyanate |

| Triethyl Orthoformate |

| Glacial Acetic Acid |

| Ammonia |

| Guanidines |

| N-arylformamidines |

| Palladium |

Mechanistic Investigations of this compound Reactivity

The reactivity of the this compound compound and its related structures is a subject of detailed mechanistic study, revealing complex and versatile chemical behavior. Investigations have centered on the distinct roles of its functional groups in various reaction types, from nucleophilic substitutions to autocatalytic nitrosation and as a source for nitrogen in synthetic applications.

The thiocyanate group (-SCN) is a potent nucleophile, a characteristic that defines a significant aspect of its reactivity. Organic thiocyanates are frequently synthesized through nucleophilic substitution reactions where an alkyl halide reacts with an alkali thiocyanate, such as sodium thiocyanate, in an aqueous medium. wikipedia.orgorganic-chemistry.org This classic reaction proceeds with the thiocyanate ion displacing a halide or other leaving group from a carbon atom. organic-chemistry.org

However, the thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. This can lead to the competing formation of alkyl isothiocyanates (R-NCS) alongside the desired alkyl thiocyanates (R-SCN). wikipedia.org The reaction outcome is often dependent on the nature of the substrate. Substrates that favor an SN1-type mechanism, such as benzyl halides, tend to yield the isothiocyanate derivative as the major product. wikipedia.org The choice of solvent and reaction conditions can also influence the selectivity of the nucleophilic attack. Ionic liquids have been shown to be highly efficient reagents for these nucleophilic substitution reactions, often requiring only stoichiometric amounts without the need for additional solvents. organic-chemistry.org

The reaction's progress can be monitored by observing the disappearance of HNO₂. scispace.com In the absence of other catalysts, the kinetic data fits an autocatalytic equation. researchgate.net Further evidence for this mechanism is obtained by observing the reaction in the presence of a high initial concentration of SCN⁻, which leads to a shift from autocatalytic behavior to a simpler first-order decay, confirming the catalytic role of the thiocyanate ion. researchgate.net

Kinetic analyses have allowed for the determination of bimolecular rate constants for the nitrosation pathways catalyzed by thiocyanate and other nucleophiles like bromide and chloride ions. rsc.org The rate-limiting step in these reactions is consistent with the attack on the nitrosating agent. researchgate.netrsc.org

| Catalyst (X⁻) | Nitrosating Agent | Bimolecular Rate Constant (k_NOX) (M⁻¹ s⁻¹) |

|---|---|---|

| SCN⁻ | NOSCN | (2.1 ± 0.2) × 10⁵ |

| Br⁻ | NOBr | (9.4 ± 0.2) × 10⁶ |

| Cl⁻ | NOCl | (4.0 ± 0.2) × 10⁷ |

| - | NO⁺ | (3.2 ± 1.8) × 10¹⁰ |

Table 1. Compilation of kinetic parameters for the nitrosation of formamidine disulfide (FDS) under autocatalytic or first-order conditions. Data sourced from kinetic studies. rsc.orgresearchgate.net

Beyond its role as a nucleophile or catalyst, the thiocyanate moiety can serve as a nitrogen source in organic synthesis through the cleavage of its robust carbon-nitrogen triple bond (C≡N). rsc.org This application expands the utility of thiocyanate salts beyond their traditional use as sources of 'SCN', 'CN', or 'S' atoms. rsc.org Research has demonstrated a novel approach for the divergent synthesis of α-ketoamides and 2-acyloxazoles, where thiocyanate salts function as the nitrogen donor. rsc.orgaminer.org This process, which involves an additive-controlled chemoselectivity, opens a new avenue for constructing nitrogen-containing molecules by breaking the C≡N bond. rsc.org

Derivatization Chemistry of this compound and Related Structures

Organic thiocyanates are valuable and versatile building blocks in synthetic chemistry. wikipedia.org They serve as important synthetic intermediates for accessing a wide array of sulfur-containing compounds and for constructing novel heterocyclic systems. rsc.orgresearchgate.net

Aryl thiocyanates are key intermediates in the synthesis of various pharmaceuticals and sulfur-containing heterocycles. organic-chemistry.org The thiocyanation of aromatic and heteroaromatic compounds is a critical transformation for creating these molecular scaffolds. organic-chemistry.orgrsc.org For instance, novel thiocyanate-containing heterocyclic compounds have been synthesized and shown to be potent inhibitors of enzymes like human carbonic anhydrase I and II. nih.gov

The development of efficient thiocyanation methods is crucial for this field. One such method employs a combination of bromodimethylsulfonium bromide (BDMS) and ammonium thiocyanate to effectively thiocyanate a range of aromatic and heteroaromatic compounds, including indoles and pyrroles, under mild conditions. organic-chemistry.org Furthermore, thiocyanated derivatives are instrumental in constructing more complex molecules; for example, they have been used in the synthesis of novel, highly potent broad-spectrum fungicides for crop protection. researchgate.net The divergent reactivity of related structures, such as N-substituted isothiocyanates, has also been harnessed in cascade reactions to produce diverse heterocyclic systems like imidazolones and thiazolidines. rsc.org

For decades, organic thiocyanates have been intensively utilized as precursors for a variety of other sulfur-based functional groups. rsc.org Their synthetic versatility allows for the efficient introduction of sulfur into a wide range of organic molecules. wikipedia.orgrsc.org

Key transformations include:

Thiols: Thiocyanates can be readily converted to the corresponding thiols (mercaptans). This is a foundational application in organosulfur chemistry. rsc.orgbritannica.com

Thioethers (Sulfides): The electrophilic character of the sulfur atom in thiocyanates allows for reactions that form thioethers, where the nitrile moiety acts as a leaving group. rsc.orgwikipedia.org

Disulfides: The synthesis of disulfides from thiocyanates can be achieved through various methods, further highlighting their utility as synthetic intermediates. rsc.org

These transformations underscore the importance of thiocyanates as pivotal intermediates in organosulfur chemistry, providing access to a broad spectrum of valuable sulfur-containing compounds. wikipedia.org

Applications in Amidine and Iminothiazole Derivatives Synthesis

This compound serves as a precursor for the synthesis of more complex molecules, including amidine and iminothiazole derivatives. While direct reactions involving this compound are part of established synthetic routes, related compounds like ammonium thiocyanate and thiourea are more commonly cited in modern literature for achieving similar transformations.

The synthesis of amidines can be achieved through the reaction of cyanides with ammonium thiocyanate. This method provides a pathway to the amidine functional group, which is a crucial component in many biologically active molecules. The general reaction involves the addition of an amine source to a nitrile, a transformation for which thiocyanate salts can serve as reagents.

Iminothiazole derivatives are frequently synthesized via the Hantzsch thiazole synthesis, a foundational method in heterocyclic chemistry. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. Thiourea, which is structurally related to formamidine derivatives, acts as the key building block providing the nitrogen and sulfur atoms required for the thiazole ring. In some variations, the thiourea reactant is generated in situ from an amine and an isothiocyanate, which then reacts with the α-haloketone to form the 2-iminothiazole core. The reaction proceeds through nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the final iminothiazole product.

| α-Haloketone | Thiourea Derivative | Resulting 2-Iminothiazole Derivative |

|---|---|---|

| Phenacyl bromide | Thiourea | 2-Imino-4-phenyl-1,3-thiazole |

| Chloroacetone | N-Phenylthiourea | 2-(Phenylimino)-4-methyl-1,3-thiazole |

| 3-Bromo-2-butanone | Thiourea | 2-Imino-4,5-dimethyl-1,3-thiazole |

Reduction of Nitro Analogues using Formamidine Derivatives

A significant application of formamidine derivatives is in the reduction of nitro compounds. Specifically, formamidine sulfinic acid, also known as thiourea dioxide, is a powerful and selective reducing agent. organic-chemistry.orgnih.gov This compound is valued for its stability and effectiveness in converting aromatic nitro groups to their corresponding amines under mild conditions. kuey.netresearchgate.net

Formamidine sulfinic acid is particularly useful for the chemoselective reduction of aromatic nitroaldehydes and nitroketones to the corresponding nitroalcohols, preserving the nitro group while reducing the carbonyl. organic-chemistry.orgnih.gov However, its more common application is the reduction of nitroarenes to anilines. The reaction is typically carried out in an aqueous alkaline solution. kuey.netresearchgate.net This method is effective for a range of substrates, including nitrobenzene, nitrotoluenes, and their chloro derivatives. researchgate.net

The reducing power of formamidine sulfinic acid (thiourea dioxide) is fully realized when heated in an aqueous solution, typically around 100°C, although effective reductions can occur at lower temperatures (e.g., 50°C) over a longer duration. researchgate.netresearchgate.net The process is considered environmentally friendly as the reagent is biodegradable. researchgate.net This sustainable aspect, combined with its high efficacy, makes formamidine sulfinic acid a valuable reagent in organic synthesis for the preparation of aromatic amines from nitro precursors. rsc.org

| Nitro Compound Substrate | Primary Reduction Product | Reaction Conditions |

|---|---|---|

| Nitrobenzene | Aniline / Hydrazo benzene | Aqueous alkaline solution, heat kuey.netresearchgate.net |

| o-Nitrophenol | o-Aminophenol | Aqueous ethanol, NaOH kuey.net |

| Aromatic Nitroketones | Nitroalcohols | Alkaline conditions organic-chemistry.orgnih.gov |

| Aromatic Nitroaldehydes | Nitroalcohols | Alkaline conditions organic-chemistry.org |

Coordination Chemistry of Formamidine Thiocyanate and Its Derivatives

Complexation with Metal Ions: Principles and Stoichiometry

The principles of complexation involving formamidine (B1211174) and thiocyanate (B1210189) ligands with metal ions are governed by the distinct electronic and structural properties of each ligand. Formamidine ligands are generally encountered in their monoanionic, deprotonated form (formamidinate) and are valued for their robustness and ability to act as spectator ligands that provide a stable coordination environment. researchgate.net

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can bind to a metal center through either the sulfur or the nitrogen atom. wikipedia.org The choice of binding atom is largely dictated by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions, such as first-row transition metals like Cr(III), Mn(II), Fe(III), Ni(II), and Co(II), tend to bind to the hard nitrogen atom, forming isothiocyanate complexes. wikipedia.org In these N-bonded complexes, the M-N-C linkage is typically close to linear (around 180°). wikipedia.org Conversely, soft metal ions like Pd(II), Pt(II), and Au(III) prefer to bind to the soft sulfur atom, forming thiocyanate complexes with a characteristic M-S-C angle near 100°. wikipedia.org

The stoichiometry of the resulting complexes is highly dependent on the reaction conditions, particularly the metal-to-ligand ratio. osti.gov The method of continuous variation is a common experimental technique used to determine the stoichiometric ratio in which reactants combine to form a metal-ion complex. libretexts.org For a given reaction, the maximum amount of product is formed when the reactants are mixed in their correct stoichiometric amounts. libretexts.org In the case of formamidine and thiocyanate, a variety of stoichiometries are possible, leading to complexes with different numbers of each ligand coordinated to the metal center. Speciation analysis shows that the dominant coordination number of metal-ligand complexes in a reaction medium is strongly dependent on the stoichiometry, allowing for the preferential formation of mono-, bis-, or tris-ligated complexes by adjusting the metal-to-ligand ratio. osti.gov

Role as a Chelating Agent for Diverse Metal Species

Formamidine and its derivatives are effective chelating agents. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom, resulting in the formation of a stable ring structure. chesci.com Formamidine ligands, with their N-C-N backbone, are classic bidentate N,N'-donors. nih.gov

Upon deprotonation, the resulting formamidinate anion coordinates to a metal ion through both nitrogen atoms, forming a stable four-membered chelate ring. This bidentate coordination mode enhances the rigidity and stability of the resulting complex. researchgate.net The chelating nature of formamidine ligands has been demonstrated in complexes with a variety of metals. For example, they form stable complexes with palladium(II), acting as bidentate N2 donors. nih.gov Similarly, formamidinato ligands have been shown to chelate to platinum centers. nih.gov The ability to form these stable chelate structures makes formamidine and its derivatives valuable ligands in the design of coordination compounds for various applications.

Structural Elucidation of Formamidine Thiocyanate Coordination Complexes

While crystal structures containing both formamidine and thiocyanate ligands simultaneously are not widely documented, the structural characteristics of complexes containing each ligand separately are well-established, allowing for a clear understanding of how they might coordinate within a mixed-ligand system.

Formamidinate ligands can adopt several coordination modes, most notably as chelating and bridging ligands. In diplatinum compounds, formamidinato ligands have been observed to be chelated to separate platinum centers. nih.gov They can also act as bridging ligands between two metal centers. For instance, tetrabridged diplatinum compounds, Pt₂(μ-DArF)₄, feature four formamidinate ligands spanning two platinum atoms, resulting in short metal-metal separations of approximately 2.649(1) Å. nih.gov In palladium(II) complexes of the type [Pd(L)ox], where L is a formamidine ligand, the geometry is typically a distorted square planar configuration. nih.gov

The thiocyanate ligand exhibits even greater structural diversity. It can coordinate as a terminal N-bound (isothiocyanato) or S-bound (thiocyanato) ligand. Furthermore, it can act as a bridging ligand to form polymeric structures. In cadmium(II) complexes, thiocyanate ions can bridge metal centers to generate 1-D polymeric chains where the cadmium atoms exhibit pseudo-octahedral geometry. hhu.de Both end-to-end (μ₁,₃) and end-on (μ₁,₁) bridging modes are known. In mononuclear complexes with other co-ligands, such as those of Mn(II) and Ni(II), two N-bound thiocyanate anions can occupy axial positions in a distorted octahedral coordination environment. wikipedia.orgnih.gov

In a hypothetical mixed-ligand complex, the formamidine would likely serve as the primary chelating ligand, with the thiocyanate anions filling the remaining coordination sites as either terminal or bridging ligands, potentially leading to the formation of dinuclear or one-, two-, or three-dimensional coordination polymers. hhu.denih.gov

| Complex Type | Metal Center | Coordination Geometry | Key Bond Angles / Distances | Reference |

|---|---|---|---|---|

| Palladium(II) Formamidine | Pd(II) | Distorted Square Planar | N-Pd-N: 88.21–95.02° | nih.gov |

| Diplatinum(II) Formamidine (bis-chelate) | Pt(II) | - | Pt-Pt distance: 2.910(1) Å | nih.gov |

| Diplatinum(II) Formamidine (tetrabridged) | Pt(II) | - | Pt-Pt distance: 2.649(1) Å | nih.gov |

| Cadmium(II) Thiocyanate Polymer | Cd(II) | Pseudo-octahedral | Bridging SCN⁻ ions form 1-D chains | hhu.de |

| Manganese(II) Thiocyanate | Mn(II) | Distorted Octahedral | Axial N-bound SCN⁻ | nih.gov |

Influence of Formamidine Ligands on Coordination Geometry and Electronic Properties

The steric and electronic properties of formamidine ligands can be readily tuned by altering the substituents on the nitrogen atoms, which in turn has a significant influence on the coordination geometry and electronic properties of the resulting metal complexes.

Subtle changes in the backbone of formamidine-containing ligands can have a significant impact on the binding geometry. For example, modifications can alter the planarity of the chelate ring and change the ligand's bite angle. The electronic nature of substituents on the aryl groups of the formamidinate ligand directly affects the electronic properties of the metal complex. In a study on dinuclear gold(I) formamidinate complexes, it was found that changing the electronic donor-acceptor abilities of substituents resulted in observable changes in NMR chemical shifts and photoluminescence properties.

These complexes display intense luminescence at low temperatures, which is indicative of phosphorescence. A clear trend was observed where a decrease in the electron-donating ability of the substituent caused a redshift (a shift to longer wavelength) in the emission bands of the solid-state materials. This demonstrates that the ligand's electronic structure directly modulates the energy of the metal-to-ligand charge-transfer (MLCT) states responsible for the emission. The symmetry of formamidinate ligands can also be manipulated to achieve electronic tuning of metal complexes, affecting properties such as the bond distances within the coordinated structure.

| Substituent Property | Observed Effect | Spectroscopic Consequence |

|---|---|---|

| Increasing Hammett Parameter (Less Electron Donating) | Downfield shift of N₂C(H) proton signal | Change in ¹H NMR Spectra |

| Decreasing Electron Donor Ability | Redshift of emission bands in solid state | Change in Photoluminescence Spectra |

| Varied Electronic Groups | Modulation of MLCT absorption bands | Change in UV-vis Spectra |

Catalytic Applications of Formamidine Thiocyanate Derived Systems

Catalytic Activity in Organic Synthesis

While formamidine (B1211174) thiocyanate (B1210189) itself is not typically a direct catalyst, the thiocyanate ion it provides is a key component in numerous catalytically driven synthetic transformations. The SCN⁻ ion can be activated to participate in reactions that form crucial carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, fundamental steps in the synthesis of pharmaceuticals and agrochemicals. rsc.org Catalytic systems can generate a thiocyanate radical (SCN•) or enhance the nucleophilicity of the ion, enabling a range of synthetic applications.

Research has demonstrated the utility of thiocyanate salts in various reactions. For instance, copper-catalyzed cross-coupling reactions of arylboronic acids with potassium thiocyanate (KSCN) yield aryl thiocyanates. organic-chemistry.org In these systems, a copper salt acts as the catalyst, facilitating the formation of the C–S bond. Similarly, microwave-promoted nucleophilic substitution reactions utilize alkali thiocyanates to rapidly convert alkyl halides into alkyl thiocyanates in aqueous media. organic-chemistry.org Formamidine thiocyanate can serve as the thiocyanate source in analogous catalytic systems.

Another key area is the difunctionalization of olefins, where a catalyst, often a metal salt like ferric chloride (FeCl₃), oxidizes the thiocyanate ion to a radical, which then adds across a double bond to produce dithiocyanate derivatives. organic-chemistry.org These examples highlight the role of the thiocyanate ion, sourced from compounds like this compound, as a reactive species enabled by a catalytic system.

| Reaction Type | Substrate | Thiocyanate Source | Catalyst/Promoter | Product |

|---|---|---|---|---|

| Cross-Coupling | Arylboronic Acids | KSCN | Copper Acetate/O₂ | Aryl Thiocyanates |

| Nucleophilic Substitution | Alkyl Halides | Alkali Thiocyanates | Microwave Irradiation | Alkyl Thiocyanates |

| Olefin Addition | Nucleophilic Olefins | KSCN | FeCl₃ (oxidant) | Dithiocyanate Derivatives |

Transition Metal Catalysis Involving Thiocyanate Ligands

The thiocyanate ion is an archetypal ambidentate ligand, meaning it can coordinate to a metal center through either its sulfur atom (thiocyanato, M-SCN) or its nitrogen atom (isothiocyanato, M-NCS). wikipedia.org This property is central to its role in transition metal catalysis, as the coordination mode influences the steric and electronic properties of the resulting metal complex, and thus its catalytic activity. This compound can act as a ligand source for the in-situ generation of such catalytically active complexes.

According to Hard and Soft Acids and Bases (HSAB) theory, hard metal cations (e.g., Cr³⁺, Fe³⁺, Co²⁺) tend to form N-bonded complexes, while softer metal cations (e.g., Pd²⁺, Pt²⁺, Hg²⁺) favor S-bonding. wikipedia.org This distinction is crucial in catalyst design. The M-N-C bond angle in isothiocyanate complexes is typically linear (around 180°), whereas the M-S-C angle in thiocyanate complexes is bent (around 100°), leading to different steric environments around the metal center. wikipedia.org

Although many transition metal thiocyanate complexes are studied for their structural and magnetic properties, their catalytic applications are also notable. wikiwand.com A classic example is the use of Copper(I) thiocyanate (CuSCN) as a reagent and catalyst in a variant of the Sandmeyer reaction, where it facilitates the conversion of aryl diazonium salts to aryl thiocyanates. wikipedia.org The thiocyanate ligand can also act as a bridging ligand between two metal centers, potentially enabling bimetallic catalytic pathways. wikipedia.org While widespread catalytic applications are still developing, the fundamental coordination chemistry of thiocyanate ligands provides a solid foundation for designing novel catalysts. wikipedia.org

Main-Group Metal Catalysis for C=N Bond Transformations

The catalytic application of main-group metal thiocyanates is a less explored but emerging field. Main-group elements, such as those from the p-block like tin (Sn), antimony (Sb), and bismuth (Bi), can form structurally complex compounds with thiocyanate ligands. acs.org The stereochemically active lone pairs present in ions like Sn(II) can lead to unique coordination geometries that may impart catalytic activity. acs.org

While specific applications in C=N bond transformations are not yet widely documented, related catalytic activity has been reported. A notable example is the use of Tin(II) thiocyanate (Sn(NCS)₂) as a catalyst in the formation of polyurethane foam. acs.orgnih.gov This demonstrates that simple binary thiocyanates of main-group metals can possess catalytic properties. The Lewis acidity of the main-group metal center, modulated by the coordinated thiocyanate ligands, is likely key to its function.

The exploration of main-group metal complexes derived from this compound for the catalysis of C=N bond transformations, such as hydrocyanations or cycloadditions, represents a potential area for future research. The unique electronic structures and coordination preferences of these elements offer an alternative to traditional transition metal catalysts.

Photocatalytic Systems Employing Thiocyanate Components

Photocatalysis has emerged as a powerful tool in organic synthesis, and thiocyanate-derived systems are of significant interest in this domain. In these systems, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, which can oxidize the thiocyanate ion (SCN⁻) to the highly reactive thiocyanate radical (SCN•). rsc.orgresearchgate.net This radical is a key intermediate for a variety of C-S bond-forming reactions. This compound can serve as an excellent source of the SCN⁻ ion for these processes.

Numerous photocatalytic thiocyanation reactions have been developed using common thiocyanate salts like ammonium (B1175870) thiocyanate. For example, the visible-light-induced C-3 thiocyanation of indoles and other heteroaromatics can be achieved using organic dyes like Eosin Y or Rose Bengal as the photocatalyst in the presence of air as a terminal oxidant. rsc.org Similarly, the synthesis of α-thiocyanato ketones from alkenes has been accomplished through a photocatalytic difunctionalization process. rsc.org

These reactions are often highly efficient and proceed under mild conditions. The choice of photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, or metal-free organic dyes) can influence the reaction pathway and substrate scope. rsc.orgnih.gov The role of the thiocyanate component is central, as its oxidation to the thiocyanate radical initiates the entire synthetic cascade. researchgate.net

| Reaction | Substrate | Thiocyanate Source | Photocatalyst | Key Intermediate | Product Type |

|---|---|---|---|---|---|

| C-H Thiocyanation | Indoles, Enaminones | Ammonium Thiocyanate | Eosin Y, Ru(bpy)₃Cl₂ | SCN• | Thiocyanated Heterocycles |

| Amino-thiocyanation | Activated Ketones | Ammonium Thiocyanate | Metal-free photochemical | SCN• | Multi-substituted Olefins |

| Difunctionalization | Alkenes | Ammonium Thiocyanate | Na₂-EY | SCN• | α-Thiocyanato Ketones |

| Thiocyanation of Thiols | Thiols | Ammonium Thiocyanate | Rose Bengal | ¹O₂ (generates sulfenyl radical) | Organic Thiocyanates |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | CH₅N₂·HSCN or C₂H₅N₃S |

| Ammonium Thiocyanate | NH₄SCN |

| Potassium Thiocyanate | KSCN |

| Copper(I) Thiocyanate | CuSCN |

| Copper Acetate | Cu(CH₃COO)₂ |

| Ferric Chloride | FeCl₃ |

| Tin(II) Thiocyanate | Sn(NCS)₂ |

| Eosin Y | C₂₀H₆Br₄Na₂O₅ |

| Rose Bengal | C₂₀H₂Cl₄I₄Na₂O₅ |

| Tris(bipyridine)ruthenium(II) chloride | [Ru(bpy)₃]Cl₂ |

| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)₃ |

Advanced Materials Science Applications of Formamidine Thiocyanate

Integration in Perovskite Photovoltaic Materials and Optoelectronics

The incorporation of formamidine (B1211174) thiocyanate (B1210189) into perovskite materials has led to substantial progress in the efficiency and durability of perovskite solar cells and other optoelectronic devices. It plays a multifaceted role in controlling the structural and electronic properties of the perovskite active layer.

Formamidine thiocyanate is utilized to improve the quality of perovskite films, which is crucial for high-performance photovoltaic devices. The thiocyanate (SCN⁻) anion, a pseudohalide, influences the crystallization kinetics of the perovskite material. Research has shown that introducing a small amount of formamidinium thiocyanate into the perovskite precursor solution can lead to the formation of perovskite films with significantly larger crystal grains. aminer.org For instance, the incorporation of thiocyanate ions has been observed to cause a notable enlargement in the domain size of the perovskite film. aminer.org

The presence of the SCN⁻ anion can slow down the rapid crystallization process of formamidinium-based perovskites, which is often a challenge in achieving high-quality, uniform films. This modulation of crystallization results in a denser and more homogeneous film with enhanced crystallinity. ncepu.edu.cn For example, the introduction of acetamidine (B91507) thiocyanate, a related compound, resulted in a smaller full width at half maximum (FWHM) of the perovskite (110) crystal plane in X-ray diffraction (XRD) patterns, indicating improved crystal quality. ncepu.edu.cn Similarly, the use of ammonium (B1175870) thiocyanate promotes the formation of the desired black trigonal phase (α-FAPbI₃) with better crystallinity while suppressing the undesirable yellow hexagonal phase (δ-FAPbI₃). rsc.org In tin-based perovskites, formamidinium thiocyanate contributes to coarser perovskite grains and a higher degree of crystallinity in the out-of-plane direction. researchgate.netrsc.org This improved crystallinity is beneficial for efficient charge transport within the solar cell.

A formamidine-assisted fast crystallization (FAAFC) method, which involves using a formamidine-containing antisolvent, has been shown to produce perovskite films with a preferred orientation, larger crystal size, and fewer grain boundaries. rsc.org

Table 1: Impact of Thiocyanate Additives on Perovskite Film Properties

| Additive | Effect on Crystallinity | Impact on Film Morphology | Reference |

| Formamidinium Thiocyanate | Significant enlargement in domain size | --- | aminer.org |

| Ammonium Thiocyanate | Promoted formation of α-FAPbI₃ with better crystallinity | Suppression of yellow δ-FAPbI₃ phase | rsc.org |

| Acetamidine Thiocyanate | Enhanced crystallinity (smaller FWHM) | Denser perovskite films | ncepu.edu.cn |

| Formamidinium Thiocyanate | Coarser perovskite grain and higher degree of crystallinity | Homogeneous and pinhole-free films | researchgate.netrsc.org |

| Formamidine (in antisolvent) | Preferred orientation, larger crystal size | Less grain boundary | rsc.org |

A key challenge in perovskite technology is the presence of defects in the crystal structure, which can act as recombination centers for charge carriers, thereby reducing device efficiency and long-term stability. This compound and related compounds offer effective defect passivation strategies. The thiocyanate ion can replace halide ions in the perovskite lattice, which effectively suppresses bulk recombination within the perovskite film. aminer.org This leads to a reduction in trap state density and an improvement in the open-circuit voltage (VOC) and fill factor (FF) of the solar cells. aminer.orgresearchgate.net

The introduction of thiocyanate-containing additives has been shown to enhance the moisture stability of formamidinium-based perovskites. rsc.org For instance, perovskite solar cells fabricated with ammonium thiocyanate showed improved stability under ambient conditions with 30-40% relative humidity compared to pristine films. rsc.org In tin-based perovskites, which are prone to oxidation, the incorporation of formamidinium thiocyanate greatly prevents the oxidation of Sn²⁺ to Sn⁴⁺ during film formation due to strong chemical interactions. researchgate.netrsc.org This results in devices that can retain over 90% of their initial efficiency after 1,000 hours in a nitrogen-filled glovebox. researchgate.netrsc.org

Furthermore, the organic cation component of related amidinium thiocyanate salts can also contribute to defect passivation. For example, the acetamidinium (B1228376) (AA⁺) cation can form hydrogen bonds with iodide ions (N-H···I), effectively passivating iodine vacancies at the perovskite surface. ncepu.edu.cnresearchgate.net This synergistic effect of both the cation and the thiocyanate anion—crystallization regulation from SCN⁻ and defect passivation from the organic cation—provides a comprehensive approach to minimizing non-radiative recombination and enhancing stability. ncepu.edu.cnresearchgate.net

While the primary role of this compound is within the bulk of the perovskite film, its influence on crystallization and defect density has significant implications for the interfaces within a perovskite solar cell. A high-quality perovskite film with low defect density and large grains leads to better contact and more efficient charge transfer at the interfaces between the perovskite layer and the electron and hole transport layers.

Development of New Materials with Tailored Electronic Properties

The use of this compound allows for the fine-tuning of the electronic properties of perovskite materials. By controlling the crystallization process and passivating defects, the electronic landscape of the material can be engineered. For instance, the reduction of defect states minimizes charge carrier trapping and recombination, leading to longer carrier lifetimes. nih.gov

The incorporation of the thiocyanate pseudohalide can also influence the bandgap of the perovskite material, although this is often a secondary effect compared to the primary composition of the perovskite. The primary benefit comes from the reduction of electronic disorder within the material. A cleaner electronic structure with fewer trap states, achieved through the use of this compound, is essential for developing more efficient and stable optoelectronic devices. The suppression of ion migration, a common issue in perovskite materials, is another way in which additives like ammonium thiocyanate contribute to maintaining the desired electronic properties over time, leading to enhanced device stability. rsc.org

Role in the Synthesis of Semiconductors and Other Advanced Materials

This compound serves as a valuable additive in the solution-based synthesis of advanced semiconductor materials, particularly metal-halide perovskites. rsc.org Its role extends beyond a simple component of the final material; it acts as a crystallization modulator and a passivating agent during the material's formation. rsc.org The one-step solution processing of formamidinium lead iodide (FAPbI₃) films, for example, is significantly improved by the introduction of thiocyanate-containing additives, which facilitate the formation of the desired perovskite phase. rsc.org

The principles demonstrated in perovskite synthesis can be extended to other solution-processed semiconductors where control over crystallization and defect formation is critical. The ability of the thiocyanate group to coordinate with metal cations and influence crystal growth makes it a versatile tool in the synthesis of a range of advanced materials for electronic and optoelectronic applications.

Mechanistic and Theoretical Investigations of Formamidine Thiocyanate

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic and electronic level. For formamidine (B1211174) thiocyanate (B1210189), these methods offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules, offering a balance of accuracy and computational cost. duke.edu Studies on formamidine and related compounds provide a foundational understanding of the structural and electronic characteristics that would be present in formamidine thiocyanate.

DFT calculations on the formamidine molecule have been used to investigate its different reaction paths. researchgate.net These studies predict that the E (trans) conformer of formamidine is more stable than the Z (cis) conformer by approximately 1.4 kcal/mol. researchgate.net The inclusion of electron correlation in these calculations, a key feature of DFT methods, significantly lowers the predicted energy barriers for reactions compared to simpler Hartree-Fock estimates. researchgate.net Calculated geometries, vibrational frequencies, and relative energies from DFT studies show excellent agreement with results from higher-level methods like Møller-Plesset (MP2) perturbation theory. researchgate.net

The primary applications of DFT in this context include:

Geometry Optimization: Determining the most stable three-dimensional arrangements of atoms, including bond lengths and angles.

Electronic Property Calculation: Analyzing the distribution of electrons to understand charge distribution, dipole moments, and the nature of the frontier molecular orbitals (HOMO and LUMO).

Vibrational Analysis: Predicting infrared spectra and confirming that optimized structures correspond to energy minima (stable molecules) or saddle points (transition states). nih.gov

For this compound, DFT would be instrumental in understanding the ionic interaction between the formamidinium cation and the thiocyanate anion, as well as how this interaction influences the electronic structure and stability of the conformers.

Table 1: Predicted Reaction Barrier Heights for Formamidine using DFT

| Reaction Type | Predicted Barrier Height (kcal/mol) |

| E → Z Isomerization | 26.7 |

| 1,3-Sigmatropic Shift | 47.6 |

| Unimolecular Decomposition (to HCN + NH₃) | 66.8 |

| Data sourced from Density Functional Theory studies on the reaction paths of formamidine. researchgate.net |

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for modeling complex systems with many degrees of freedom, such as the interaction of a molecule with a surface or its behavior in a solution. samipubco.com

Key phenomena studied with Monte Carlo simulations include:

Adsorption on Surfaces: Predicting how molecules arrange themselves on a material's surface and the strength of this interaction. samipubco.com

Solvation Effects: Modeling how solvent molecules arrange around a solute and determining the thermodynamic properties of solvation.

Conformational Analysis: Exploring the vast number of possible shapes (conformations) a flexible molecule can adopt and determining their relative populations.

Quantum chemical methods, including DFT, are essential for mapping out the energy landscapes of chemical reactions. This involves identifying reactants, products, intermediates, and the transition states that connect them.

For formamidine, quantum chemical studies have elucidated the mechanisms of several fundamental transformations. researchgate.net The isomerization from the more stable E-conformer to the Z-conformer is predicted to proceed through a rotational transition state with an energy barrier of 26.7 kcal/mol. researchgate.net Other potential reactions, such as a 1,3-sigmatropic hydrogen shift and unimolecular decomposition into hydrogen cyanide and ammonia, have been shown to have significantly higher energy barriers (47.6 and 66.8 kcal/mol, respectively), making them less likely under normal conditions. researchgate.net

Analysis of reaction mechanisms also extends to reactions involving the thiocyanate ion. The thiocyanate radical (•SCN), which can be generated photochemically or electrochemically, is a key intermediate in many thiocyanation reactions. nih.gov Quantum chemical analysis helps to understand the steps involved when this radical adds to other molecules, such as the formation of a carbon-sulfur bond to create an alkyl radical intermediate. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic studies measure the rates of chemical reactions, while thermodynamic studies determine their feasibility and the energy changes involved. Together, they provide a complete picture of a chemical transformation.

Kinetic studies on reactions involving formamidine derivatives reveal crucial details about reaction mechanisms. A notable example is the acid nitrosation of formamidine disulfide (FDS), a dimer related to formamidine. rsc.orgresearchgate.net This reaction exhibits autocatalytic behavior, meaning one of its products acts as a catalyst to speed up the reaction. rsc.orgresearchgate.net The product responsible for this effect is the thiocyanate ion (SCN⁻). rsc.orgresearchgate.net

Table 2: Bimolecular Rate Constants for the Nitrosation of Formamidine Disulfide Catalyzed by Various Nucleophiles

| Catalyzing Ion | Nitrosating Agent | Rate Constant (k) in M⁻¹s⁻¹ |

| SCN⁻ | NOSCN | (2.1 ± 0.2) x 10⁵ |

| Br⁻ | NOBr | (9.4 ± 0.2) x 10⁶ |

| Cl⁻ | NOCl | (4.0 ± 0.2) x 10⁷ |

| Data from kinetic studies on the autocatalytic nitrosation of formamidine disulfide. researchgate.net |

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. Computational methods like DFT are invaluable for predicting these energy changes. As established in DFT studies on formamidine, the E conformer is thermodynamically more stable than the Z conformer. researchgate.net This indicates that the equilibrium of the isomerization reaction lies in favor of the E form.

Experimental techniques also provide critical thermodynamic data. Differential Scanning Calorimetry (DSC) has been used to study the phase transitions in related ionic thiocyanate compounds, such as potassium thiocyanate. capes.gov.br These studies measure the enthalpy changes (ΔH) associated with transitions between different crystalline forms, revealing information about their thermodynamic stability at different temperatures. capes.gov.br Such analyses would be equally applicable to this compound to characterize its solid-state properties and phase behavior. The thermodynamic feasibility of formamidine transformations is dictated by the energy barriers of these processes; reactions with lower activation energies are more favorable. researchgate.net

Autocatalytic Reaction Dynamics

Detailed investigations into the autocatalytic reaction dynamics directly involving this compound as the primary reactant are not extensively documented in publicly available literature. However, a closely related and well-studied system involves the autocatalytic nitrosation of formamidine disulfide, a reaction in which the thiocyanate ion (SCN⁻) plays a crucial role as a catalyst. rsc.orgscispace.comresearchgate.netrsc.org

The acid nitrosation of formamidine disulfide demonstrates autocatalytic behavior because the thiocyanate ion is generated as a product of the reaction. rsc.orgscispace.comresearchgate.net This newly formed thiocyanate ion then catalyzes the nitrosation process, leading to an acceleration of the reaction rate over time. rsc.orgscispace.comresearchgate.net The mechanism involves the reaction of the thiocyanate ion with nitrous acid (HNO₂) to produce a more potent nitrosating agent, nitrosyl thiocyanate (NOSCN). scispace.comrsc.org

In the absence of other nucleophiles, the nitrosation of the diprotonated form of formamidine disulfide proceeds, leading to the formation of the catalytic thiocyanate ion. rsc.org The suppression of this autocatalytic pathway can be achieved by introducing other nucleophiles, such as halide ions (Cl⁻ and Br⁻). rsc.orgscispace.comresearchgate.net These ions compete with the thiocyanate ion for the available nitrous acid, thereby inhibiting the autocatalytic loop. rsc.orgscispace.comresearchgate.net

Kinetic analyses have been conducted to determine the rate constants for the pathways catalyzed by different nucleophiles, highlighting the efficiency of the thiocyanate-catalyzed route. rsc.orgscispace.comresearchgate.net The kinetic results are consistent with a mechanism where the rate-limiting step is the attack on the nitrosating agent. rsc.orgresearchgate.net

Table 1: Bimolecular Rate Constants for Catalyzed Nitrosation Pathways

| Catalyst | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| SCN⁻ | (2.1 ± 0.2) × 10⁵ |

| Br⁻ | (9.4 ± 0.2) × 10⁶ |

| Cl⁻ | (4.0 ± 0.2) × 10⁷ |

| NO⁺ | (3.2 ± 1.8) × 10¹⁰ |

Surface Science and Adsorption Mechanism Studies

Direct studies focusing on the surface science and adsorption mechanisms of this compound as a distinct compound are limited. However, the constituent ions, formamidinium (FA⁺) and thiocyanate (SCN⁻), have been investigated in the context of surface modification and passivation, particularly in the field of perovskite solar cells. nih.govrsc.orgacs.orgnih.govrsc.org

The thiocyanate ion has been employed as an additive to improve the quality and performance of formamidinium-based perovskite films. The introduction of ammonium (B1175870) thiocyanate (NH₄SCN) during the fabrication of FAPbI₃ films promotes the formation of the desired black trigonal phase (α-FAPbI₃) with improved crystallinity, while suppressing the formation of the undesirable yellow hexagonal phase (δ-FAPbI₃). rsc.org Similarly, the addition of small amounts of lead thiocyanate [Pb(SCN)₂] to formamidinium-cesium lead triiodide precursors has been shown to enlarge the grain size of the perovskite thin films and significantly increase carrier lifetimes. nih.gov

Formamidinium thiocyanate (FASCN) itself has been used as an additive in quasi-two-dimensional tin-based perovskites to enhance performance and stability. rsc.org The incorporation of FASCN helps to prevent the oxidation of the tin component (Sn²⁺) during film formation through strong chemical interactions. rsc.org This results in a coarser perovskite grain, a higher degree of crystallinity, and enhanced optoelectronic performance. rsc.org

The adsorption of thiocyanate ions has also been studied on other surfaces. For instance, thiocyanate has been shown to adsorb to the dodecanol/water interface, with a Gibbs free energy of adsorption of approximately -6.7 kJ/mol for sodium thiocyanate. nih.gov In the context of perovskite nanocrystals, thiocyanate treatment has been demonstrated to passivate surface traps attributed to bromide vacancies, leading to significantly improved photoluminescence quantum yield and stability. nih.gov The mechanism is believed to involve the binding of the sulfur end of the thiocyanate to lead cations on the nanocrystal surface. nih.gov

Table 2: Effects of Thiocyanate-Containing Additives on Formamidinium-Based Perovskites

| Additive | Perovskite System | Observed Effects | Reference |

|---|---|---|---|

| Lead Thiocyanate [Pb(SCN)₂] | Formamidinium-Cesium Lead Triiodide (FA₁₋ₓCsₓPbI₃) | Enlarged grain size, increased carrier lifetimes, enhanced power conversion efficiency. | nih.gov |

| Ammonium Thiocyanate (NH₄SCN) | Formamidinium Lead Triiodide (FAPbI₃) | Promoted formation of α-FAPbI₃ phase, improved crystallinity, suppressed formation of δ-FAPbI₃ phase, enhanced moisture stability. | rsc.org |

| Formamidinium Thiocyanate (FASCN) | Quasi-2D Tin-Based Perovskites | Prevents oxidation of Sn²⁺, coarser grain structure, higher crystallinity, enhanced optoelectronic performance and stability. | rsc.org |

Analytical and Spectroscopic Characterization Techniques in Formamidine Thiocyanate Research

Vibrational Spectroscopy (FT-IR Spectroscopy) for Bond Analysis and Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and analyze the bonding within a molecule. For Formamidine (B1211174) Thiocyanate (B1210189), the FT-IR spectrum provides a unique fingerprint, revealing characteristic vibrational modes of both the formamidinium cation ([CH(NH₂)₂]⁺) and the thiocyanate anion (SCN⁻).

The spectrum is typically analyzed for key absorption bands. The formamidinium cation exhibits strong bands corresponding to N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹. Additionally, the C-N antisymmetric stretching vibration of the FA⁺ cation is a strong feature observed around 1713 cm⁻¹ acs.org.

The thiocyanate anion (SCN⁻) is characterized by a very strong and sharp absorption band due to the C≡N triple bond stretch. This peak is typically found in the 2000-2100 cm⁻¹ region aip.org. The exact position of this band can be sensitive to the chemical environment, shifting based on whether the anion is free or coordinated to a cation. For instance, free SCN⁻ shows a peak around 2057 cm⁻¹, while contact ion pairs can shift this to higher frequencies, such as ~2072 cm⁻¹ aip.org. The S-C stretching mode of the thiocyanate anion is found at lower frequencies, typically between 700 and 800 cm⁻¹ aip.org. The presence and precise location of these bands in the FT-IR spectrum confirm the presence of both ionic components and provide insight into their interactions within the compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Formamidinium) | Stretching | 3100 - 3400 | General |

| C-N (Formamidinium) | Antisymmetric Stretching | ~1713 | acs.orgnih.gov |

| S-C≡N (Thiocyanate) | C≡N Stretching | 2050 - 2080 | aip.orgresearchgate.net |

| S-C≡N (Thiocyanate) | S-C Stretching | 700 - 800 | aip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. Both ¹H and ¹³C NMR are used to confirm the molecular structure of Formamidine Thiocyanate by probing the chemical environments of the hydrogen and carbon nuclei, respectively.

In the ¹H NMR spectrum, the formamidinium cation would be expected to show signals corresponding to its chemically distinct protons. The protons attached to the nitrogen atoms (N-H) are exchangeable and may appear as a broad signal, while the proton attached to the carbon (C-H) would appear as a distinct resonance.

In the ¹³C NMR spectrum, two signals are expected: one for the carbon atom of the formamidinium cation and one for the carbon atom of the thiocyanate anion. Studies on formamidinium-containing perovskites show the ¹³C resonance for the formamidinium cation at approximately 156 ppm scispace.com. The thiocyanate carbon signal is known to have a chemical shift in the range of 109-115 ppm, with its exact position being sensitive to solvent and environmental factors nih.gov. The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the compound's covalent structure.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | C-H (Formamidinium) | ~7.8 - 8.5 | rsc.org |

| ¹H | N-H (Formamidinium) | Broad, variable | General |

| ¹³C | C (Formamidinium) | ~156 | scispace.com |

| ¹³C | C (Thiocyanate) | ~109 - 115 | nih.gov |

Mass Spectrometry (MS, GC-MS, HRMS, SIMS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂H₅N₃S), the molecular weight is 103.14 g/mol . Standard MS techniques would confirm this molecular weight by identifying the molecular ion peak (M⁺) or quasi-molecular ions like [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass nih.gov.

The fragmentation pattern observed in the mass spectrum provides structural information. Under electron impact ionization, the molecular ion can break apart into smaller, characteristic fragment ions. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure. Common fragmentation pathways would involve the separation of the formamidinium cation (m/z 45.04) and the thiocyanate anion (m/z 58.08).

Secondary Ion Mass Spectrometry (SIMS) , particularly Time-of-Flight SIMS (ToF-SIMS), is a highly surface-sensitive technique used for analyzing the elemental and molecular composition of the uppermost atomic layers of a material. carleton.educhemguide.co.uksurfacesciencewestern.comphi.com In the context of materials science where this compound might be used in thin films, ToF-SIMS can provide high-resolution chemical imaging and depth profiling, mapping the distribution of the formamidinium and thiocyanate species within the material's structure. carleton.edulucideon.comnist.gov

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₂H₅N₃S |

| Molecular Weight | 103.14 g/mol |

| Expected [Formamidinium]⁺ Peak (m/z) | 45.04 |

| Expected [Thiocyanate]⁻ Peak (m/z) | 58.08 |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. For an ionic compound like this compound, these techniques provide precise information on the crystal lattice, including the spatial arrangement of the formamidinium cations and thiocyanate anions.

The analysis of the diffraction pattern yields fundamental crystallographic data such as the crystal system, space group, and unit cell dimensions. For instance, related thiocyanate salts like sodium thiocyanate and calcium thiocyanate have been shown to crystallize in orthorhombic and monoclinic systems, respectively. wikipedia.orgnih.gov This detailed structural analysis reveals precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) between the ions, which are crucial for understanding the compound's physical properties and its behavior in the solid state.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Orthorhombic, Monoclinic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

Electrochemical Characterization Techniques

Electrochemical techniques are vital for studying the redox properties and interfacial behavior of this compound, particularly when it is used in applications like electrolytes or perovskite solar cells.

Cyclic Voltammetry (CV) is used to investigate the oxidation and reduction processes of a substance. In an electrochemical cell, the potential is swept linearly, and the resulting current is measured. The resulting plot of current versus potential, a voltammogram, reveals the potentials at which redox reactions occur.

For this compound, CV can be used to study the electrochemical stability window and the redox behavior of the thiocyanate anion. Thiocyanate is known to be electrochemically active and can undergo oxidation. electrochemsci.orgresearchgate.netresearchgate.net Studies have shown the oxidation of thiocyanate on various electrode surfaces, and CV helps to determine the onset potential of this oxidation. electrochemsci.orgresearchgate.net This information is critical for applications where the compound might be subjected to varying electrical potentials.

| CV Parameter | Description |

|---|---|

| Oxidation Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. |

| Reduction Peak Potential (Epc) | The potential at which the maximum reduction current is observed. |

| Peak Current (ipa, ipc) | The magnitude of the current at the peak potential, related to concentration and reaction rate. |

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for analyzing the properties of electrochemical systems, including electrode surfaces and interfaces. uconn.edu It works by applying a small sinusoidal AC potential and measuring the current response over a wide range of frequencies. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to extract information about various interfacial processes.

In systems containing this compound, such as in an electrolyte or as a component in a perovskite solar cell, EIS can be used to determine key parameters like the solution resistance (Rs), which relates to ionic conductivity, and the charge-transfer resistance (Rct), which describes the ease of electron transfer at the electrode-electrolyte interface. researchgate.net Thiocyanate-based electrolytes are known to be highly conductive, and EIS provides a quantitative measure of this property. rsc.org This technique is invaluable for understanding and optimizing the performance of devices where interfacial charge transport is critical.

| EIS Parameter | Symbol | Description |

|---|---|---|

| Solution Resistance | Rs | The resistance of the electrolyte between the working and reference electrodes. |

| Charge-Transfer Resistance | Rct | The resistance to the transfer of charge across the electrode-electrolyte interface. |

| Double-Layer Capacitance | Cdl | The capacitance of the electrical double layer formed at the interface. |

Emerging Research Areas and Future Directions

Expanding Applications in Sustainable Chemistry and Novel Synthetic Pathways

In the drive towards greener chemical manufacturing, formamidine (B1211174) thiocyanate (B1210189) is emerging as a compound of interest. Its utility is being explored in the development of novel synthetic routes that align with the principles of sustainable chemistry, which prioritize the reduction of waste and energy consumption. The compound's reactive nature makes it a valuable building block, particularly in the synthesis of nitrogen-containing heterocycles—a class of organic molecules that form the backbone of many pharmaceuticals and advanced materials.

A key area of investigation is the use of formamidine thiocyanate in multicomponent reactions (MCRs). These reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from three or more starting materials in a single step, thereby minimizing the need for intermediate purification and reducing solvent waste. The formamidine moiety within the compound can serve as a precursor for the formation of essential heterocyclic structures like pyrimidines and triazines. While the full potential of this compound in green synthesis is still being uncovered, its role as a versatile component in these efficient synthetic strategies is a promising avenue for future research.

Development of Advanced Functional Materials with this compound Components

The influence of this compound extends significantly into the domain of advanced functional materials, where it has already made a considerable impact, most notably in the field of renewable energy.

Perovskite Solar Cells:

The application of this compound as an additive has become a critical strategy in the fabrication of high-performance perovskite solar cells. This includes both the more established lead-based systems and the emerging lead-free alternatives.

In lead-based perovskite solar cells , the incorporation of thiocyanate-containing compounds, such as this compound, is instrumental in controlling the crystal structure of the perovskite film. It aids in the formation of the highly desirable black trigonal phase of formamidinium lead triiodide (α-FAPbI3), which is crucial for efficient light absorption, while simultaneously inhibiting the formation of a detrimental yellow hexagonal phase (δ-FAPbI3). smolecule.comrsc.org This structural control leads to perovskite films with superior crystallinity and larger grain sizes, which translates to a reduction in charge carrier recombination and an enhancement in the material's resistance to moisture. smolecule.comrsc.orgnih.gov

The following interactive table summarizes key research findings on the impact of thiocyanate additives on the performance of formamidinium-based perovskite solar cells.

| Perovskite Composition | Additive | Key Improvement(s) | Resulting Power Conversion Efficiency (PCE) |

| FAPbI3 | Ammonium (B1175870) Thiocyanate | Promoted α-phase formation, suppressed δ-phase, enhanced moisture stability. smolecule.comrsc.org | 11.44% smolecule.com |

| FA1-xCsxPbI3 | Lead Thiocyanate | Enlarged grain size, increased carrier lifetime. nih.gov | Average PCE increased from 16.18% to 18.16% nih.gov |

The challenge of instability is particularly pronounced in lead-free perovskite solar cells , especially those utilizing tin. The facile oxidation of the tin component is a major contributor to performance degradation. This compound has been identified as a key additive to mitigate this issue. It is understood to engage in strong chemical interactions with the tin(II) ions, thereby preventing their oxidation. rsc.orgresearchgate.net This protective role facilitates the growth of a more robust perovskite film with larger grains and improved crystallinity, leading to devices with significantly enhanced long-term operational stability. rsc.orgresearchgate.net

The table below highlights the notable improvements in quasi-two-dimensional tin-based perovskite solar cells through the use of this compound.

| Perovskite System | Additive | Key Improvement(s) | Resulting Power Conversion Efficiency (PCE) | Stability Enhancement |

| Quasi-2D Tin-Based | This compound (FASCN) | Prevention of tin oxidation, coarser grain structure, higher degree of crystallinity. rsc.orgresearchgate.net | 8.17% rsc.orgresearchgate.net | Over 90% of initial efficiency retained after 1000 hours of operation. rsc.orgresearchgate.net |

Coordination Polymers: